molecular formula C24H21BrN4O4S2 B2621178 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 422287-33-0

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B2621178
CAS No.: 422287-33-0
M. Wt: 573.48
InChI Key: KUYFJJROJAVPPC-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core with a sulfanylidene (C=S) group at position 2 and a bromine substituent at position 6. A methylene bridge connects the quinazolinone moiety to a benzamide group, which is further substituted with a 2-(4-sulfamoylphenyl)ethyl chain. Structural characterization methods such as IR, NMR, and elemental analysis are critical for confirming its tautomeric form and regiochemistry .

Properties

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O4S2/c25-18-7-10-21-20(13-18)23(31)29(24(34)28-21)14-16-1-5-17(6-2-16)22(30)27-12-11-15-3-8-19(9-4-15)35(26,32)33/h1-6,8-9,18,20-21H,7,10-14H2,(H,27,30)(H,28,34)(H2,26,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDGCWALSMBQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features include a tetrahydroquinazoline core with a bromo substituent and a sulfanylidene group, along with a benzamide moiety linked to a sulfamoylphenyl ethyl side chain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Core Structure Tetrahydroquinazoline with bromo and sulfanylidene groups
Functional Groups Benzamide and sulfamoylphenyl ethyl side chain
Molecular Formula C22H24BrN3O2S

These structural features contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds related to this structure exhibit significant biological activities. The following sections summarize key findings from various studies.

Anticancer Activity

Several derivatives of tetrahydroquinazoline have shown promising anticancer properties. For instance, compounds with similar core structures have been reported to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer metabolism or as an antagonist to growth factor receptors.
  • Case Studies : In vitro studies demonstrated that this class of compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways.

Antimicrobial Properties

The presence of the sulfamoyl group suggests potential antimicrobial activity. Compounds with similar functionalities have been documented to exhibit broad-spectrum antimicrobial effects.

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
  • Case Studies : Research has shown that related benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria, suggesting a wide therapeutic window.

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound may also exhibit:

  • Anti-inflammatory Activity : By modulating inflammatory cytokines and pathways.
  • Neuroprotective Effects : Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress.

Interaction Studies

Understanding the binding affinity and specificity of this compound towards biological targets is crucial for its therapeutic potential. Techniques such as molecular docking simulations and surface plasmon resonance (SPR) assays have been employed to elucidate these interactions.

Binding Affinity

Preliminary studies indicate that the compound binds effectively to targets involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases.

Target Protein Binding Affinity (Kd) Biological Implication
HDAC150 nMInhibition of tumor growth
CA IX30 nMTargeting solid tumors

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related quinazolinone derivatives is presented below, focusing on core features, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Notes Reference
Target Compound Tetrahydroquinazolin-4-one 6-Bromo; methyl-linked benzamide with N-[2-(4-sulfamoylphenyl)ethyl] Not explicitly reported Likely involves cyclization of thioamide precursors and bromination steps -
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzene sulfonamide Quinazolinone with 2-thioxo Benzene sulfonamide directly attached; no bromine Antiulcer activity Synthesized from anthranilic acid and sulfanilamide, cyclized with CS$_2$
4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide Quinazoline (non-reduced) 6-Bromo; amino-linked benzamide with 4-methylphenyl Not reported Brominated quinazoline intermediate
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone with 2,4-dioxo 6-Bromo; butanamide linked to 2-methoxybenzyl Not reported Brominated quinazolinone intermediate
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Quinazolinone 4-Chlorophenyl; sulfanyl group at position 2; acetamide substituent Not reported Sulfanyl introduction via thiol precursors

Key Findings

Core Structure Variations: The target compound’s tetrahydroquinazolinone core distinguishes it from non-reduced quinazolines (e.g., ). The reduced ring system may enhance conformational flexibility and binding to biological targets . The sulfanylidene group (C=S) in the target compound is a tautomer of the thiol form, confirmed by IR spectra lacking S-H stretching bands (~2500–2600 cm$^{-1}$) .

The sulfamoylphenyl ethyl group in the target compound contrasts with methoxybenzyl () or 4-methylphenyl () substituents. Sulfonamides are known for hydrogen-bonding interactions, which may improve solubility and target engagement .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogous quinazolinones, involving cyclization of hydrazinecarbothioamide precursors and alkylation steps (e.g., α-halogenated ketones in basic media) . Bromination at position 6 may be achieved using brominated intermediates, as seen in and .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthesis of this compound?

  • Key factors : Reaction stoichiometry, solvent selection, and catalyst use. For example, potassium carbonate (K₂CO₃) is often employed as a base in coupling reactions to improve yields .
  • Reaction conditions : Reflux in anhydrous ethanol or acetonitrile for 4–6 hours under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • ¹H/¹³C NMR : Assign peaks for the sulfanylidene (δ ~13.5 ppm for S-H in DMSO-d₆) and sulfamoyl groups (δ ~7.5–8.0 ppm for aromatic protons) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
    • Purity assessment : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, complemented by melting point analysis (e.g., expected range: 250–270°C) .

Q. How can researchers mitigate common side reactions during synthesis?

  • Byproduct suppression : Use trichloroisocyanuric acid (TCICA) to selectively oxidize thiol intermediates, avoiding over-oxidation to sulfonic acids .
  • Temperature control : Maintain reflux temperatures below 80°C to prevent decomposition of the tetrahydroquinazolinone core .
  • Protecting groups : Introduce pivaloyl or benzyloxy groups to shield reactive sites (e.g., sulfamoyl nitrogen) during coupling steps .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

  • Hypothesis testing : Compare enzymatic assays (e.g., bacterial acps-pptase inhibition) under standardized conditions (pH 7.4, 37°C) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing bromo with fluoro) to evaluate structure-activity relationships (SAR) .
  • Data validation : Cross-reference with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to confirm target engagement .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR)?

  • Substituent variation : Systematically modify the quinazolinone core (e.g., 6-bromo → 6-methyl) and sulfamoylphenyl side chain to assess impact on lipophilicity (logP) and target binding .
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfamoyl group) .
  • Biological testing : Screen analogs against a panel of related enzymes (e.g., kinases, phosphatases) to evaluate selectivity .

Q. How can discrepancies in analytical data (e.g., NMR shifts) be resolved?

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts, particularly for sulfanylidene protons .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility in the tetrahydroquinazolinone ring .
  • Crystallography : Obtain single-crystal X-ray data to unambiguously assign stereochemistry and confirm hydrogen-bonding networks .

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